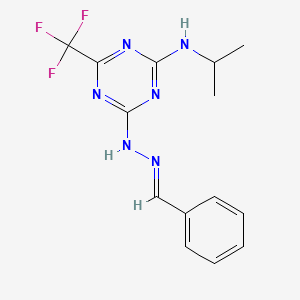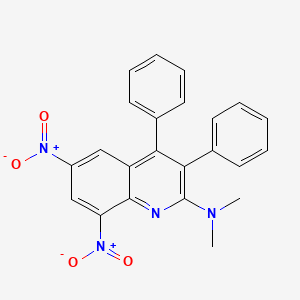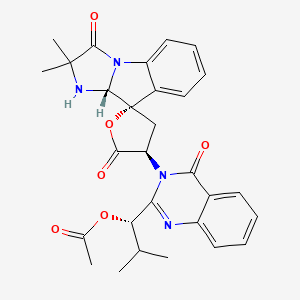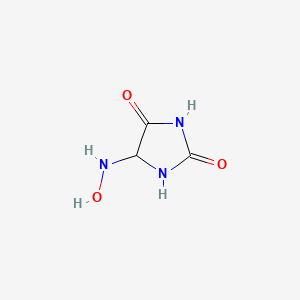
2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring multiple chlorine atoms and a propenyl group, suggests potential reactivity and utility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- typically involves multi-step organic reactions. A common approach might include the chlorination of a pyrrolidinone precursor followed by the introduction of the propenyl group through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure consistent quality and efficiency. Safety measures would be crucial due to the handling of chlorinated intermediates and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove chlorine atoms or alter the propenyl group.
Substitution: Nucleophilic substitution reactions might replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions would vary depending on the desired transformation, with careful control of temperature, pH, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce azide or hydroxyl groups.
Applications De Recherche Scientifique
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its reactivity might be exploited in the development of bioactive compounds or probes for biological studies.
Medicine: The compound could serve as a precursor for pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In materials science, it might be used to create polymers or other advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of multiple chlorine atoms and a propenyl group could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone: A simpler analog without the chlorinated and propenyl groups.
3,3-Dichloro-2-pyrrolidinone: Lacks the chloromethyl and propenyl groups.
4-(Chloromethyl)-2-pyrrolidinone: Does not have the dichloro and propenyl groups.
Uniqueness
The unique combination of chlorine atoms and a propenyl group in 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- distinguishes it from other pyrrolidinone derivatives
Propriétés
Numéro CAS |
61213-07-8 |
|---|---|
Formule moléculaire |
C8H10Cl3NO |
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
3,3-dichloro-4-(chloromethyl)-1-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C8H10Cl3NO/c1-2-3-12-5-6(4-9)8(10,11)7(12)13/h2,6H,1,3-5H2 |
Clé InChI |
WBGRZWOLIHENGK-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CC(C(C1=O)(Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)



![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)

![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)

